SV119

targeted drug delivery pancreatic cancer sigma-2 ligand conjugates

SV119 is uniquely positioned for sigma-2-targeted drug delivery and combinational therapy. It achieves a 35-fold enhancement of dm-Erastin killing capacity and doubles median survival in PDX models—capabilities unattainable with other sigma-2 ligands like SW43 or siramesine. Its amine-terminated linker enables facile conjugation to payloads, while its moderate intrinsic apoptosis minimizes confounding toxicity. Ideal for building small-molecule drug conjugates, functionalizing liposomes, or decorating gold nanocages for theranostic applications. This is the definitive procured-sigma-2 ligand for reproducible, high-impact oncology research.

Molecular Formula C23H37N3O3
Molecular Weight 403.57
Cat. No. B1193703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSV119
SynonymsSV-119;  SV 119;  SV119
Molecular FormulaC23H37N3O3
Molecular Weight403.57
Structural Identifiers
SMILESO=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC
InChIInChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+
InChIKeyLKFLCBUCBHTSTF-PMOLBWCYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SV119 for Research: A Selective Sigma-2 Receptor Ligand for Cancer Biology and Targeted Drug Delivery Studies


SV119 (CAS 913815-82-4; hydrochloride salt CAS 913816-12-3) is a synthetic small-molecule ligand that selectively binds to the sigma-2 (σ₂) receptor with high affinity (Ki ≈ 5–10 nM) . It induces apoptosis in various human cancer cell lines by activating caspase-3 and promoting mitochondrial depolarization . Structurally, it is an N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl)-N-(2-methoxy-5-methylphenyl)carbamate derivative [1], and its amine-terminated linker enables facile conjugation to diverse cargoes for targeted delivery applications [2].

SV119 vs. Other Sigma-2 Ligands: Why Not All Sigma-2 Ligands Are Interchangeable in Experimental Models


Although multiple sigma-2 receptor ligands (e.g., WC-26, SW43, siramesine, RHM-138) share the same nominal receptor target, they exhibit marked divergence in apoptotic potency, cargo-delivery efficiency, and in vivo synergy with chemotherapeutics [1]. In vitro, the apoptotic efficacy follows a clear rank order—SV119 < SW43 < SRM [1]—demonstrating that receptor binding affinity alone does not predict functional cytotoxicity. Furthermore, while SV119 serves as a superior delivery vehicle, enhancing dm-Erastin killing capacity by nearly 35-fold [2], other sigma-2 ligands lack equivalent evidence of cargo-delivery enhancement. The sigma-1 receptor-selective ligand pentazocine does not induce apoptosis in most pancreatic cancer cell lines [3], underscoring that sigma-2 selectivity is necessary but not sufficient for therapeutic activity. These differences preclude simple substitution of one sigma-2 ligand for another without altering experimental outcomes.

Quantitative Differentiation of SV119: Comparative Evidence for Scientific Selection


SV119 Enhances dm-Erastin Killing Capacity by 35-Fold: Direct Comparison with Non-Targeted dm-Erastin

Conjugation of dm-Erastin to SV119 (forming SW V-49) increased in vitro killing capacity by nearly 35-fold compared to non-targeted dm-Erastin [1]. This demonstrates that SV119 serves as an effective intracellular delivery vector, overcoming the uptake blockade that limits free dm-Erastin efficacy [1]. No comparable enhancement has been reported for other sigma-2 ligands (e.g., WC-26 or SW43) conjugated to the same dm-Erastin cargo.

targeted drug delivery pancreatic cancer sigma-2 ligand conjugates

SV119 Doubles Median Survival in Pancreatic Cancer PDX Models: In Vivo Comparison with Non-Targeted dm-Erastin

In syngeneic and patient-derived xenograft (PDX) models of pancreatic cancer, SV119-conjugated dm-Erastin (SW V-49) doubled the median survival compared to non-targeted dm-Erastin while also reducing established tumor size [1]. This in vivo survival benefit establishes SV119's functional utility as a tumor-targeting ligand capable of translating in vitro delivery advantages into meaningful therapeutic outcomes.

in vivo efficacy patient-derived xenograft survival benefit

SV119 Confers Cancer-Selective Liposomal Uptake: Head-to-Head Comparison with Unmodified Liposomes

SV119-modified liposomes demonstrated significantly higher cellular uptake in DU-145 prostate cancer cells at all time points compared to unmodified liposomes, with no increase in uptake by normal BEAS-2B cells [1]. Doxorubicin-loaded SV119 liposomes exhibited significantly higher cytotoxicity to DU-145 cells than doxorubicin-loaded unmodified liposomes [1]. This cancer-selective enhancement is unique among sigma-2 ligands incorporated into liposomal formulations.

liposomal drug delivery cancer targeting nanomedicine

SV119 Shows Lower Apoptotic Potency than SW43: Class-Level Rank Order Informs Selection for Combination Therapy

In vitro apoptosis induction by sigma-2 ligands in pancreatic cancer cells follows the rank order SV119 < SW43 < SRM [1]. SV119 exhibits the lowest intrinsic apoptotic potency among the three ligands tested, yet this lower potency is advantageous when SV119 is employed as a delivery vehicle rather than a direct cytotoxic agent [2]. Combining SV119 with gemcitabine or paclitaxel still produced significant survival benefits in vivo (p = 0.046 and p = 0.0002, respectively) [3].

apoptosis induction sigma-2 ligand comparison pancreatic cancer

SV119-Gold Nanocage Conjugates Enable Synergistic Photothermal-Chemo Eradication of Cancer Stem Cells

SV119-functionalized gold nanocages (AuNCs) demonstrated targeting of breast cancer stem cells (CSCs), which overexpress sigma-2 receptors on their surface [1]. The SV119-AuNC platform enabled simultaneous photothermal and chemotherapy, eradicating breast CSCs more effectively through a synergistic effect [1]. This dual-modality approach is not reported for other sigma-2 ligands (e.g., WC-26, SW43) conjugated to AuNCs or similar nanostructures.

cancer stem cells photothermal therapy gold nanocages

SV119 Augments Paclitaxel and Gemcitabine Efficacy with Documented Survival Benefits: Direct In Vivo Combination Comparisons

In an allogenic mouse model of pancreatic cancer, SV119 (1 mg/day) combined with paclitaxel (300 μg/day over 7 days) produced a significant survival benefit (p = 0.0002) compared to controls [1]. Similarly, every-other-day SV119 (1 mg/day) with weekly gemcitabine (1.5 mg/week for 2 weeks) extended survival (p = 0.046) without major toxicity [1]. While SW43 also potentiates gemcitabine, SV119's lower intrinsic cytotoxicity (see Evidence Item 4) suggests it may offer a more favorable therapeutic window for combination regimens where minimizing ligand-driven apoptosis is desirable [2].

chemotherapy potentiation combination therapy survival benefit

Optimal Research Applications for SV119 Based on Quantitative Evidence


Development of Sigma-2–Targeted Small-Molecule Drug Conjugates

SV119 is the preferred sigma-2 ligand for constructing small-molecule drug conjugates, given its demonstrated 35-fold enhancement of dm-Erastin killing capacity and doubling of median survival in PDX models [1]. The amine-terminated linker enables straightforward chemical conjugation to diverse cytotoxic cargoes, and the ligand's moderate intrinsic apoptotic potency minimizes confounding cytotoxicity from the targeting moiety itself [1][2].

Cancer-Selective Liposomal and Nanoparticle Formulations

For targeted nanomedicine applications, SV119-modified liposomes have been shown to significantly increase uptake in multiple cancer cell lines (DU-145, PC-3, A549, 201T, MCF-7) without enhancing uptake in normal BEAS-2B cells [3]. SV119-functionalized gold nanocages further enable cancer stem cell targeting and synergistic photothermal-chemotherapy [4]. These platforms leverage SV119's high sigma-2 affinity (Ki ≈ 5–10 nM) and established cancer selectivity [3][4].

Combination Therapy Studies with Paclitaxel or Gemcitabine in Pancreatic Cancer Models

SV119 augments the tumoricidal activity of paclitaxel and gemcitabine without major toxicity, as evidenced by statistically significant survival benefits (p = 0.0002 and p = 0.046, respectively) [5]. Its lower apoptotic potency relative to SW43 makes it particularly suitable for combination regimens where the primary therapeutic effect should derive from the chemotherapy agent rather than the sigma-2 ligand itself [5][6].

Imaging and Theranostic Agent Development

SV119 can be conjugated to imaging probes or theranostic platforms due to its high sigma-2 receptor affinity and selective internalization into cancer cells [1][4]. The gold nanocage conjugation precedent [4] and the liposomal targeting evidence [3] support SV119's utility as a targeting ligand for radiolabeled or fluorescent imaging agents designed to visualize sigma-2–overexpressing solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SV119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.